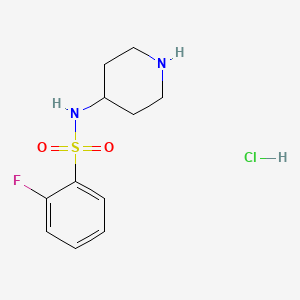

2-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride

Description

2-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is a chemical compound with the molecular formula C11H16ClFN2O2S. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a fluorine atom and a benzenesulfonamide group.

Properties

IUPAC Name |

2-fluoro-N-piperidin-4-ylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O2S.ClH/c12-10-3-1-2-4-11(10)17(15,16)14-9-5-7-13-8-6-9;/h1-4,9,13-14H,5-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSFDHUINJCMOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NS(=O)(=O)C2=CC=CC=C2F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride typically involves the following steps:

Formation of the Piperidine Derivative: The piperidine ring is synthesized through cyclization reactions, often involving hydrogenation or cycloaddition processes.

Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide under mild conditions.

Sulfonamide Formation: The benzenesulfonamide group is introduced through a reaction with benzenesulfonyl chloride in the presence of a base like triethylamine.

Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The piperidine ring can be oxidized to form piperidinones or reduced to form different piperidine derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boron reagents under mild conditions.

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, piperidinones, and coupled aromatic compounds .

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of 2-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is as an inhibitor of carbonic anhydrase enzymes. This inhibition can influence physiological processes such as acid-base balance and fluid secretion, which are critical in conditions like glaucoma and certain cancers. Research indicates that compounds with similar structures have shown efficacy in modulating enzyme activity, thereby providing a pathway for therapeutic interventions in related diseases .

Antibacterial Activity

The compound has been investigated for its potential antibacterial properties. Studies suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents. The presence of the sulfonamide group is known to contribute to antibacterial activity, and ongoing research aims to explore this potential further .

Uroselective Adrenergic Receptor Antagonism

Recent studies have highlighted the compound's potential as a selective antagonist for alpha-1 adrenergic receptors. This property is particularly relevant in treating benign prostatic hyperplasia (BPH), where selective antagonism can alleviate lower urinary tract symptoms without significant side effects such as hypotension. The compound demonstrated selectivity over other adrenergic receptor subtypes, suggesting its utility in developing targeted therapies for urological conditions .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step chemical reactions that ensure high purity and yield. The structural uniqueness provided by the fluorine atom enhances the compound's lipophilicity and stability, which are crucial for its biological interactions .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various experimental settings:

- Inhibition Studies : Research demonstrated that the compound effectively inhibits carbonic anhydrase activity, leading to significant physiological changes relevant to conditions like glaucoma.

- Antimicrobial Testing : A series of experiments conducted on bacterial strains revealed that derivatives of this compound exhibited potent antibacterial effects, supporting its potential use in treating infections .

- Pharmacological Evaluations : Clinical evaluations indicated that the compound could serve as a uroselective agent with fewer side effects compared to traditional treatments for BPH, thus warranting further investigation into its clinical applications .

Mechanism of Action

The mechanism of action of 2-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom and the sulfonamide group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anti-inflammatory properties.

Evodiamine: A piperidine alkaloid with anticancer and anti-inflammatory activities.

Matrine: A piperidine derivative with antiviral and anticancer properties.

Uniqueness

2-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is unique due to the presence of the fluorine atom, which enhances its binding affinity and selectivity for certain biological targets. This makes it a valuable compound in drug discovery and development .

Biological Activity

2-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its sulfonamide group, which is known for various pharmacological effects. The presence of fluorine atoms and a piperidine ring enhances its biological profile, potentially affecting its interaction with biological targets.

The mechanism of action for this compound likely involves the inhibition of specific enzymes or receptors. The fluorine substitution can enhance binding affinity and selectivity towards these targets, which may lead to therapeutic effects in various diseases.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been shown to possess antibacterial activity against a range of pathogens. A study reported that certain benzenesulfonamide derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 1.9 to 125 µg/mL against Staphylococcus aureus, outperforming traditional antibiotics like levofloxacin .

Cardiovascular Effects

A study examined the effects of benzenesulfonamide derivatives on perfusion pressure in isolated rat heart models. The results indicated that certain derivatives could decrease perfusion pressure and coronary resistance, suggesting potential cardiovascular benefits .

| Compound | Dose (nM) | Effect on Perfusion Pressure |

|---|---|---|

| Control | - | No change |

| Benzenesulfonamide | 0.001 | Decreased |

| Compound 2 | 0.001 | Decreased |

| Compound 3 | 0.001 | No significant change |

Study on Fluorinated Sulfonamides

A recent study focused on the role of fluorine in enhancing the biological activity of sulfonamides. It was found that fluorinated compounds exhibited improved metabolic stability and bioavailability, which are crucial for therapeutic efficacy .

Pharmacokinetic Evaluation

Pharmacokinetic studies using computational models indicated favorable absorption and distribution characteristics for this compound. The compound's permeability was assessed using MDCK II cells, revealing promising results that suggest good intestinal absorption potential .

Q & A

Q. What are the optimal synthetic routes for preparing 2-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride with high purity?

Methodological Answer: The synthesis typically involves sulfonylation of a piperidin-4-amine derivative with 2-fluorobenzenesulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane). Key steps include:

Protection/Deprotection : Use Boc-protected piperidin-4-amine to prevent side reactions during sulfonylation.

Reaction Optimization : Control stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and temperature (0–5°C to minimize by-products).

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water yields >95% purity .

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity of this compound?

Methodological Answer:

1H/13C NMR : Verify the presence of the piperidine ring (δ 1.5–2.5 ppm for axial protons, δ 3.0–3.5 ppm for N-linked protons) and aromatic fluorine (splitting patterns in 1H NMR due to coupling with 19F).

HSQC/HMBC : Correlate protons to adjacent carbons to confirm sulfonamide connectivity (e.g., piperidine NH to sulfonyl group).

19F NMR : A singlet near δ −110 ppm confirms the fluorine substituent’s position on the benzene ring .

Advanced Research Questions

Q. What computational strategies can elucidate the electronic properties and binding affinities of this compound?

Methodological Answer:

Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps, identifying nucleophilic/electrophilic regions. The fluorine atom’s electronegativity significantly alters ESP distributions, impacting receptor binding .

Molecular Docking : Employ AutoDock Vina to model interactions with biological targets (e.g., enzymes with sulfonamide-binding pockets). Key parameters:

- Grid Box : Centered on active site residues (e.g., Tyr, His, Asp).

- Scoring Function : Analyze binding energy (ΔG < −8 kcal/mol suggests strong affinity).

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV, indicating moderate reactivity) .

Q. How can crystallographic data inconsistencies be resolved during structure determination using SHELX programs?

Methodological Answer:

Data Collection : Ensure high-resolution (<1.0 Å) X-ray data to reduce ambiguity. For twinned crystals, use TWINABS for data scaling .

Refinement in SHELXL :

- Apply ISOR restraints for disordered piperidine rings.

- Use SUMP to validate hydrogen bonding networks (e.g., N–H···O=S interactions).

Validation Tools : Check R1/wR2 convergence (<5% discrepancy) and ADDSYM alerts in PLATON to detect missed symmetry .

Q. How do structural modifications (e.g., fluorine substitution) impact biological activity in sulfonamide derivatives?

Methodological Answer:

Structure-Activity Relationship (SAR) : Compare IC50 values of fluorinated vs. non-fluorinated analogs in enzyme inhibition assays (e.g., carbonic anhydrase). Fluorine’s electron-withdrawing effect enhances sulfonamide acidity (pKa ~10), improving binding to Zn²+ in active sites .

Pharmacokinetic Profiling :

- LogP : Fluorine increases hydrophobicity (LogP +0.5), enhancing membrane permeability.

- Metabolic Stability : Assess via liver microsome assays; fluorine reduces oxidative metabolism by CYP450 enzymes .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported melting points for this compound (e.g., 215–220°C vs. 205–210°C)?

Methodological Answer:

Purity Assessment : Re-analyze samples via HPLC (C18 column, 90:10 acetonitrile/water, UV detection at 254 nm). Impurities >2% can depress melting points .

DSC/TGA : Perform differential scanning calorimetry to identify polymorphs (endothermic peaks at 210°C vs. 218°C indicate crystalline vs. amorphous forms) .

Biological Application Design

Q. What in vitro assays are recommended to evaluate this compound’s potential as a kinase inhibitor?

Methodological Answer:

Kinase Profiling : Use a panel of 50+ kinases (e.g., EGFR, VEGFR2) with ADP-Glo™ assay.

- IC50 Determination : Fit dose-response curves to a four-parameter logistic model (Hill slope ~1.2 suggests competitive inhibition).

Cellular Assays : Measure proliferation inhibition in cancer lines (e.g., HCT-116) via MTT assay (72-hour exposure, EC50 <10 µM indicates potency) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.